molecular formula C20H20Cl2N2O4 B4063286 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B4063286
M. Wt: 423.3 g/mol
InChI Key: VJECSTJRKIJFKJ-UHFFFAOYSA-N
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Description

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds derived from benzamides, showing potential anti-inflammatory and analgesic properties. These compounds, synthesized from visnaginone and khellinone, were evaluated as COX-1/COX-2 inhibitors, showcasing significant analgesic and anti-inflammatory activities. This suggests potential applications in the development of new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).

Isoquinuclidine Derivatives as Ligands

Isoquinuclidine derivatives, synthesized from benzamides, have shown promise in binding to serotonin and dopamine receptors, indicating potential applications in neuropsychiatric disorder treatments. The synthesis and pharmacological evaluation of these compounds highlight their receptor affinity and selectivity, suggesting their use in exploring therapeutic options for conditions such as depression, anxiety, and schizophrenia (I. Iriepa et al., 2002).

Antimicrobial and Antioxidant Activities

New benzamide derivatives from endophytic Streptomyces have been identified with notable antimicrobial and antioxidant activities. This research opens avenues for the development of new antibiotics and antioxidants, addressing the growing concern of antimicrobial resistance and oxidative stress-related diseases (Xue-Qiong Yang et al., 2015).

Solid-Phase Synthesis Applications

The development of acid-labile anchoring linkages for solid-phase synthesis of C-terminal peptide amides under mild conditions has been demonstrated. This approach is pivotal for peptide synthesis, offering efficient and versatile methods for producing peptides and proteins with potential therapeutic applications (F. Albericio & G. Barany, 2009).

Properties

IUPAC Name

3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O4/c1-27-14-6-4-12(5-7-14)19(25)24-18-16(9-13(21)10-17(18)22)20(26)23-11-15-3-2-8-28-15/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECSTJRKIJFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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